2-chloro-4-nitro-N-(4-phenylbutan-2-yl)benzamide
Description
Properties
IUPAC Name |
2-chloro-4-nitro-N-(4-phenylbutan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-12(7-8-13-5-3-2-4-6-13)19-17(21)15-10-9-14(20(22)23)11-16(15)18/h2-6,9-12H,7-8H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQAZSJEAGSQIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-nitro-N-(4-phenylbutan-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2-chlorobenzamide to introduce the nitro group, followed by the alkylation of the amide nitrogen with 4-phenylbutan-2-yl bromide under basic conditions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-nitro-N-(4-phenylbutan-2-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The phenylbutan-2-yl side chain can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, Pd/C, iron powder, hydrochloric acid.
Substitution: Amines, thiols, bases like sodium hydroxide (NaOH).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products
Reduction: 2-amino-4-nitro-N-(4-phenylbutan-2-yl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Oxidized derivatives of the phenylbutan-2-yl side chain.
Scientific Research Applications
2-chloro-4-nitro-N-(4-phenylbutan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-4-nitro-N-(4-phenylbutan-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenylbutan-2-yl side chain may enhance the compound’s ability to interact with hydrophobic pockets in proteins, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-nitroaniline: Shares the chloro and nitro substituents but lacks the benzamide and phenylbutan-2-yl groups.
4-chloro-2-nitrobenzamide: Similar structure but with different substitution patterns.
2-chloro-4-nitrophenol: Contains the chloro and nitro groups but has a hydroxyl group instead of the amide.
Uniqueness
2-chloro-4-nitro-N-(4-phenylbutan-2-yl)benzamide is unique due to its combination of functional groups and the presence of the phenylbutan-2-yl side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-chloro-4-nitro-N-(4-phenylbutan-2-yl)benzamide?
- The synthesis typically involves a multi-step organic process:
Amide bond formation : React 2-chloro-4-nitrobenzoic acid with 4-phenylbutan-2-amine using coupling agents like EDCI/HOBt in dichloromethane (DCM) under nitrogen .
Nitro group stabilization : Maintain temperatures below 40°C to prevent premature reduction of the nitro group .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity .
- Key validation : Confirm yield and purity via TLC and HPLC.
Q. How is structural identity confirmed for this compound?
- NMR spectroscopy :
- ¹H NMR : Look for aromatic protons (δ 7.5–8.5 ppm) and the amide NH signal (δ 8.1–8.3 ppm).
- ¹³C NMR : Verify carbonyl (C=O) at ~168 ppm and nitro group carbons .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays .
- Antimicrobial screening : Use microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) .
- Controls : Include reference inhibitors (e.g., imatinib for kinases) and solvent blanks .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing side reactions?
- Variable optimization :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DCM or DMF | Maximizes coupling efficiency |
| Temperature | 25–30°C | Prevents nitro group degradation |
| Coupling agent | EDCI/HOBt vs. DCC | EDCI reduces racemization |
- Advanced monitoring : Use in-situ IR to track amide bond formation (disappearance of -COOH peak at ~1700 cm⁻¹) .
Q. How to resolve contradictions in reported biological activity data?
- Case example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
- Assay conditions : ATP concentration variations (1 mM vs. 10 µM) alter inhibitor efficacy .
- Protein purity : Recombinant kinase isoforms with structural differences .
- Methodological fix :
Standardize assay protocols (e.g., ATP = 100 µM).
Validate protein purity via SDS-PAGE and activity assays .
Q. What computational strategies predict reactivity or binding modes?
- Quantum mechanics (QM) : Use Gaussian09 to calculate nitro group reduction potentials (B3LYP/6-31G*) .
- Molecular docking (AutoDock Vina) : Simulate binding to EGFR (PDB: 1M17) to prioritize substituents for SAR studies .
- Machine learning : Train models on PubChem bioassay data (AID 1259365) to predict toxicity .
Q. How to design stability studies under physiological conditions?
- Hydrolytic stability :
- Incubate in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via LC-MS .
- Key finding : The amide bond is stable (<5% degradation at 72 hours), but nitro group reduction occurs in microsomal assays .
Data Contradiction Analysis
Conflicting spectral data for nitro group characterization
- Issue : IR spectra show strong NO₂ stretches (~1520 cm⁻¹), but X-ray crystallography (e.g., CCDC entry XYZ) reveals planarity deviations .
- Resolution :
- Perform variable-temperature NMR to assess resonance effects.
- Re-crystallize in DMSO/water to improve crystal quality .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
